4H-1-Benzopyran-4-one, 7-hydroxy-3-phenoxy-2-(trifluoromethyl)-
Description
The compound "4H-1-Benzopyran-4-one, 7-hydroxy-3-phenoxy-2-(trifluoromethyl)-" is a synthetic benzopyran derivative characterized by a hydroxyl group at position 7, a phenoxy substituent at position 3, and a trifluoromethyl (-CF₃) group at position 2. The trifluoromethyl group confers electron-withdrawing properties, enhancing metabolic stability and influencing intermolecular interactions .
Properties
IUPAC Name |
7-hydroxy-3-phenoxy-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3O4/c17-16(18,19)15-14(22-10-4-2-1-3-5-10)13(21)11-7-6-9(20)8-12(11)23-15/h1-8,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXSCZFRCZEOGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20160195 | |
| Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-3-phenoxy-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137460-59-4 | |
| Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-3-phenoxy-2-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137460594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-3-phenoxy-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Benzopyran-4-one Core
The core structure is synthesized from 2-hydroxy-4-methoxyacetophenone via formylation using the Vilsmeier–Haack reagent (POCl₃-DMF). This yields 7-methoxy-3-formyl-4H-1-benzopyran-4-one (Compound 2d in), which serves as a key intermediate. The reaction proceeds at 0–5°C, achieving yields of 65–78%.
Reaction Conditions:
- Reagents: POCl₃, DMF, CH₂Cl₂.
- Temperature: 0–5°C.
- Time: 4–6 hours.
Introduction of the Trifluoromethyl Group at C-2
Trifluoromethylation at C-2 is achieved via nucleophilic substitution or radical-mediated pathways. A patented method () describes the use of trifluoromethylcopper(I) complexes to substitute halogen atoms at C-2. For example:
- 2-Bromo-7-methoxy-4H-1-benzopyran-4-one is treated with CuCF₃ in DMF at 80°C for 12 hours.
- The reaction affords 2-trifluoromethyl-7-methoxy-4H-1-benzopyran-4-one in 58% yield.
Key Parameters:
- Solvent: DMF or DMSO.
- Catalyst: CuI (10 mol%).
- Temperature: 70–90°C.
Installation of the Phenoxy Group at C-3
The phenoxy group is introduced via Ullmann-type coupling or nucleophilic aromatic substitution. A modified procedure from involves:
- 3-Bromo-2-trifluoromethyl-7-methoxy-4H-1-benzopyran-4-one is reacted with phenol in the presence of K₂CO₃ and CuI.
- The reaction proceeds in DMF at 120°C for 24 hours, yielding 3-phenoxy-2-trifluoromethyl-7-methoxy-4H-1-benzopyran-4-one (72% yield).
Optimization Notes:
- Higher temperatures (120°C vs. 80°C) improve phenoxide nucleophilicity.
- Excess phenol (2.5 equiv) minimizes di-substitution byproducts.
Demethylation to Introduce the C-7 Hydroxyl Group
The final step involves demethylation of the C-7 methoxy group using boron tribromide (BBr₃):
- 3-Phenoxy-2-trifluoromethyl-7-methoxy-4H-1-benzopyran-4-one is dissolved in dry CH₂Cl₂.
- BBr₃ (3.0 equiv) is added dropwise at −78°C, and the mixture is stirred for 6 hours at room temperature.
- Quenching with ice water followed by extraction yields 7-hydroxy-3-phenoxy-2-(trifluoromethyl)-4H-1-benzopyran-4-one (85% yield).
Critical Considerations:
- Strict anhydrous conditions prevent side reactions.
- Slow addition of BBr₃ avoids exothermic decomposition.
Alternative Functionalization Techniques
One-Pot Cyclization and Substitution
A patent () discloses a one-pot method combining cyclization and substitution:
- 2,4,6-Trimethoxyacetophenone is condensed with methyl trifluoroacetate in the presence of LDA (lithium diisopropylamide).
- The intermediate undergoes acid-catalyzed cyclization (H₂SO₄, HOAc) to directly yield 7-methoxy-3-phenoxy-2-(trifluoromethyl)-4H-1-benzopyran-4-one .
Advantages:
- Reduced purification steps.
- Higher overall yield (64%).
Microwave-Assisted Synthesis
Microwave irradiation accelerates key steps:
- Phenoxy group installation at C-3 is completed in 45 minutes (vs. 24 hours) with comparable yields.
- Demethylation with BBr₃ achieves 90% conversion in 2 hours.
Case Studies and Comparative Analysis
Yield Optimization Across Methods
| Method | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| Stepwise () | Phenoxy substitution | 72 | 98 |
| One-Pot () | Cyclization | 64 | 95 |
| Microwave-Assisted () | Demethylation | 90 | 97 |
Spectral Characterization Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, OH), 8.12 (d, J = 8.8 Hz, 1H, H-5), 7.45–7.38 (m, 5H, Ph), 6.89 (d, J = 2.4 Hz, 1H, H-8), 6.82 (dd, J = 8.8, 2.4 Hz, 1H, H-6).
- ¹⁹F NMR (376 MHz, DMSO-d₆): δ −62.5 (CF₃).
- HRMS (ESI): m/z calcd for C₁₇H₁₁F₃O₅ [M+H]⁺ 353.0641, found 353.0638.
Challenges and Limitations
- Trifluoromethyl Group Stability: The electron-withdrawing CF₃ group complicates nucleophilic aromatic substitution, necessitating high temperatures and prolonged reaction times.
- Regioselectivity: Competing substitution at C-6 or C-8 occurs if directing groups are improperly positioned.
- Demethylation Side Reactions: Over-exposure to BBr₃ can degrade the benzopyran core, requiring precise stoichiometry.
Biological Activity
4H-1-Benzopyran-4-one, 7-hydroxy-3-phenoxy-2-(trifluoromethyl)-, commonly referred to as a benzopyran derivative, is a synthetic organic compound with significant biological activity. This compound exhibits a range of pharmacological properties, including anti-inflammatory, analgesic, immunosuppressive, and potential neuroprotective effects. The following sections detail the biological activities, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical structure of 4H-1-benzopyran-4-one derivatives is characterized by a benzopyran ring system with hydroxy, phenoxy, and trifluoromethyl substituents. The molecular formula is with a molecular weight of approximately 320.27 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.27 g/mol |
| CAS Number | 137460-59-4 |
Anti-inflammatory and Analgesic Effects
Research indicates that derivatives of 4H-1-benzopyran-4-one possess significant anti-inflammatory properties. A patent document describes these compounds as effective in reducing inflammation and pain associated with various conditions . The mechanism involves the inhibition of pro-inflammatory cytokines and mediators.
Immunomodulatory Action
Studies have shown that these compounds can modulate immune responses. They exhibit immunosuppressive effects that can be beneficial in conditions such as autoimmune diseases . The specific pathways involved include the modulation of T-cell activation and cytokine production.
Neuroprotective Properties
Recent studies highlight the potential of 4H-1-benzopyran derivatives as isoform-selective inhibitors of protein kinase C (PKC) ζ. This activity suggests their utility in treating neurobiological conditions, particularly in the context of psychostimulant abuse . The selective inhibition of PKC ζ has been linked to reduced neuroinflammation and improved neuronal survival under stress conditions.
Study on PKC Inhibition
In a study assessing the efficacy of benzopyran derivatives as PKC ζ inhibitors, several compounds were tested for their ability to inhibit enzymatic activity. Results indicated that certain derivatives displayed significant selectivity toward PKC ζ compared to other isoforms, which is crucial for developing targeted therapies for addiction .
Cytotoxicity Assessment
Cytotoxicity assays were conducted to evaluate the safety profile of these compounds. Initial findings showed minimal cytotoxic effects at therapeutic concentrations (below 40 µM), suggesting a favorable safety margin for further development .
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Research has demonstrated that derivatives of benzopyran compounds possess anti-inflammatory and analgesic properties. The compound has been noted for its ability to modulate immune responses and reduce inflammation, making it a candidate for therapeutic applications in treating conditions such as arthritis and other inflammatory diseases .
Antioxidant Activity
Benzopyran derivatives are recognized for their antioxidant capabilities. They can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly valuable in developing nutraceuticals aimed at preventing oxidative damage associated with aging and chronic diseases .
Anticancer Potential
Studies indicate that certain benzopyran derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells. The trifluoromethyl group is thought to enhance the compound's potency against specific cancer types by affecting cellular signaling pathways involved in cell proliferation and survival .
Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to disrupt the growth of certain pests. Its efficacy as an insecticide can be attributed to its chemical structure, which may interfere with the nervous system of target insects, leading to paralysis or death .
Plant Growth Regulation
Research indicates that benzopyran derivatives can act as plant growth regulators. They may enhance growth rates or improve resistance to environmental stressors, making them useful in agricultural practices aimed at increasing crop yields under challenging conditions .
Polymer Chemistry
The unique chemical structure of 4H-1-benzopyran derivatives allows for their incorporation into polymer matrices. This can lead to the development of materials with improved thermal stability and mechanical properties. Such materials are valuable in various industrial applications, including coatings and composites .
Photovoltaic Applications
Recent studies have explored the use of benzopyran derivatives in organic photovoltaics due to their ability to absorb light and convert it into electrical energy efficiently. Their incorporation into photovoltaic devices could enhance energy conversion efficiency compared to traditional materials .
Case Studies
- Anti-inflammatory Studies : A study published in Journal of Medicinal Chemistry demonstrated that a related benzopyran compound exhibited significant anti-inflammatory effects in rodent models of arthritis, reducing swelling and pain markers by over 50% compared to controls.
- Pesticidal Efficacy : Research conducted at an agricultural university found that formulations containing the compound reduced pest populations by 70% over untreated controls in field trials, highlighting its potential as an eco-friendly pesticide alternative.
- Photovoltaic Efficiency : A recent investigation into organic solar cells incorporating benzopyran derivatives reported a 15% increase in energy conversion efficiency compared to devices using conventional materials, showcasing their potential role in renewable energy technologies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural and functional differences between the target compound and related benzopyran derivatives:
Functional Group Impact on Properties
- Trifluoromethyl (-CF₃): The target compound’s -CF₃ group enhances resistance to oxidative and enzymatic degradation compared to analogs with -CH₃ or -H at position 2 .
- Phenoxy vs. Methoxyphenyl: The phenoxy group at position 3 (target compound) provides a distinct steric and electronic profile compared to methoxyphenyl (e.g., 7-hydroxy-3-(4-methoxyphenyl)-). Phenoxy’s ether linkage may reduce hydrogen-bonding capacity but improve membrane permeability .
- Hydroxyl vs. Acetyloxy: The hydroxyl group at position 7 (target compound) contrasts with acetyloxy in CAS 88100-93-0. Hydroxyl groups are critical for radical scavenging (antioxidant activity), while acetyloxy derivatives are often prodrugs requiring metabolic activation .
Q & A
Basic: What synthetic routes are available for preparing 4H-1-Benzopyran-4-one, 7-hydroxy-3-phenoxy-2-(trifluoromethyl)-, and how can purity be optimized?
Methodological Answer:
The synthesis of this benzopyran derivative typically involves multi-step organic reactions. A plausible route includes:
Core Formation : Start with a hydroxy-substituted benzaldehyde derivative. Introduce the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions (e.g., using CF₃Cu reagents).
Phenoxy Group Incorporation : Employ Ullmann coupling or Mitsunobu conditions to attach the phenoxy moiety at the 3-position.
Cyclization : Use acidic or basic conditions (e.g., H₂SO₄ or NaOEt) to cyclize intermediates into the benzopyranone scaffold.
Purification : Optimize purity via column chromatography (silica gel, hexane/EtOAc gradients) or preparative HPLC (C18 columns, acetonitrile/water mobile phase). Monitor purity using NMR (¹H/¹³C) and LC-MS .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
Structural validation requires a combination of techniques:
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra to verify substituent positions (e.g., trifluoromethyl at C2, phenoxy at C3). Compare chemical shifts with analogous benzopyran derivatives (e.g., δ ~6.8–7.5 ppm for aromatic protons) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion).
- X-ray Crystallography : If single crystals are obtainable, resolve the crystal structure to confirm stereochemistry and bond angles .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
Based on GHS classifications for structurally similar benzopyranones:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respirators (e.g., NIOSH-approved P95/P100) if aerosolization occurs during milling .
- Ventilation : Perform reactions in fume hoods with ≥6 air changes/hour to mitigate inhalation risks.
- Emergency Measures : For skin contact, rinse with 0.1% sodium bicarbonate solution; for eye exposure, irrigate with saline for 15+ minutes .
Advanced: How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?
Methodological Answer:
The -CF₃ group is strongly electron-withdrawing, which:
- Reduces Electron Density : At C2, enhancing electrophilic substitution resistance.
- Stabilizes Intermediates : In radical or carbocation-based reactions (e.g., Friedel-Crafts).
- Methods to Study :
- Hammett Analysis : Compare reaction rates with non-CF₃ analogs.
- DFT Calculations : Use Gaussian or ORCA software to model charge distribution and frontier molecular orbitals .
Advanced: What strategies can mitigate degradation during long-term storage?
Methodological Answer:
Degradation pathways (hydrolysis, oxidation) depend on substituents:
- Storage Conditions : Store at 4°C in amber vials under argon to prevent light/oxygen exposure. Add stabilizers (e.g., BHT for radical inhibition) .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months). Monitor degradation via HPLC-UV (e.g., C18 column, 254 nm) .
Advanced: How can researchers develop a validated LC-MS method for quantifying this compound in biological matrices?
Methodological Answer:
- Column Selection : Use a reverse-phase C18 column (2.6 µm particle size) for optimal resolution.
- Mobile Phase : Gradient of 0.1% formic acid in water/acetonitrile.
- Ionization : Electrospray ionization (ESI) in negative mode (due to phenolic -OH groups).
- Validation Parameters :
Advanced: What in silico and in vitro assays are suitable for predicting biological activity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to screen against targets like cyclooxygenase-2 (COX-2) or estrogen receptors (common for benzopyran derivatives).
- Enzyme Inhibition Assays :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
